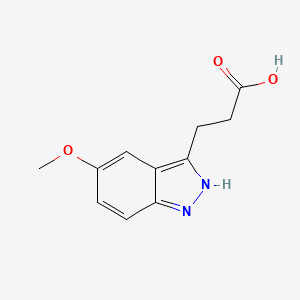
3-(5-Methoxy-1H-indazol-3-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Methoxy-1H-indazol-3-YL)propanoic acid is an organic compound belonging to the class of indolyl carboxylic acids and derivatives. It contains a carboxylic acid chain linked to an indole ring, which is a common structural motif in many biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methoxy-1H-indazol-3-YL)propanoic acid typically involves the reaction of 5-methoxyindazole with a suitable propanoic acid derivative under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Methoxy-1H-indazol-3-YL)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
3-(5-Methoxy-1H-indazol-3-YL)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-(5-Methoxy-1H-indazol-3-YL)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to peroxisome proliferator-activated receptor gamma (PPARγ), influencing gene expression and metabolic processes. This interaction can lead to various biological effects, such as modulation of lipid metabolism and anti-inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-Methoxy-1H-indol-3-yl)propanoic acid: Shares a similar structure but with an indole ring instead of an indazole ring.
3-(1-Methyl-1H-imidazol-5-yl)propanoic acid: Contains an imidazole ring instead of an indazole ring
Uniqueness
3-(5-Methoxy-1H-indazol-3-YL)propanoic acid is unique due to its specific indazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C11H12N2O3 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
3-(5-methoxy-2H-indazol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O3/c1-16-7-2-3-9-8(6-7)10(13-12-9)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
UENQPLHBHWLZIQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(NN=C2C=C1)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















